Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

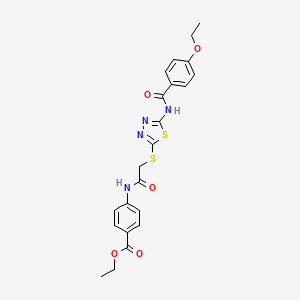

Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-ethoxybenzamido group. This structure is further linked via a thioacetamido bridge to an ethyl benzoate ester (Fig. 1). The 1,3,4-thiadiazole moiety is known for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets . The ethoxy group on the benzamido substituent may influence lipophilicity and metabolic stability, while the benzoate ester contributes to solubility and bioavailability. This compound is synthesized via multi-step protocols involving thiosemicarbazide intermediates, sodium acetate-mediated cyclization, and coupling reactions, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(4-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S2/c1-3-30-17-11-7-14(8-12-17)19(28)24-21-25-26-22(33-21)32-13-18(27)23-16-9-5-15(6-10-16)20(29)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCESQDSWKJFIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The preparation of Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be approached through various retrosynthetic pathways. Based on the structures of similar compounds in the literature, the following retrosynthetic analysis provides a logical framework for synthesis:

The target molecule can be disconnected at the thioether linkage to yield 5-(4-ethoxybenzamido)-1,3,4-thiadiazole-2-thiol and an appropriate α-haloacetamido derivative of ethyl 4-aminobenzoate.

The 5-(4-ethoxybenzamido)-1,3,4-thiadiazole-2-thiol can be derived from 5-amino-1,3,4-thiadiazole-2-thiol and 4-ethoxybenzoyl chloride.

The 4-ethoxybenzoyl chloride is accessible from 4-ethoxybenzoic acid through chlorination.

The α-haloacetamido derivative can be prepared from ethyl 4-aminobenzoate and an appropriate α-haloacetyl halide.

Synthesis of Key Intermediates

Preparation of 4-Ethoxybenzoyl Chloride

The synthesis of 4-ethoxybenzoyl chloride, a critical intermediate, can be accomplished using several methods:

Thionyl Chloride Method

4-Ethoxybenzoic acid + SOCl₂ → 4-Ethoxybenzoyl chloride + SO₂ + HCl

Procedure:

4-Ethoxybenzoic acid (10.0 g, 60.2 mmol) is added to thionyl chloride (20 ml) and the mixture is refluxed with agitation for 40 minutes. The excess thionyl chloride is evaporated under reduced pressure, yielding 4-ethoxybenzoyl chloride, which can be used directly in the subsequent step.

Oxalyl Chloride Method

4-Ethoxybenzoic acid + (COCl)₂ + DMF → 4-Ethoxybenzoyl chloride + CO + CO₂ + HCl

Procedure:

A solution of 4-ethoxybenzoic acid (0.75 g, 4.5 mmol) in 23 mL of methylene chloride at 0°C is treated with oxalyl chloride (0.44 mL, 4.9 mmol) followed by 2 drops of dimethylformamide. The solution is stirred at ambient temperature for 1 hour and then concentrated under reduced pressure to provide 4-ethoxybenzoyl chloride.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The preparation of 5-amino-1,3,4-thiadiazole-2-thiol can be accomplished through the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by acidification:

H₂N-NH-C(=S)-NH₂ + CS₂ + 2NaOH → Na₂S-C(=N)-N=C(S)-NH₂ + 2H₂O

Na₂S-C(=N)-N=C(S)-NH₂ + 2HCl → HS-C(=N)-N=C(NH₂)-S + 2NaCl

Procedure:

Thiosemicarbazide (9.1 g, 0.1 mol) is dissolved in an aqueous solution of potassium hydroxide (11.2 g in 100 ml water). Carbon disulfide (7.6 g, 0.1 mol) is added dropwise while maintaining the temperature below 10°C. The mixture is refluxed for 3 hours, cooled, and acidified with concentrated hydrochloric acid to pH 5-6. The precipitate is filtered, washed with water, and dried to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Comprehensive Synthesis Routes for the Target Compound

Route A: Sequential Amidation and Thioalkylation

This route involves the sequential formation of the 4-ethoxybenzamido-thiadiazole intermediate followed by thioalkylation with an α-haloacetamido derivative.

Step 1: Formation of 5-(4-ethoxybenzamido)-1,3,4-thiadiazole-2-thiol

5-Amino-1,3,4-thiadiazole-2-thiol + 4-Ethoxybenzoyl chloride → 5-(4-Ethoxybenzamido)-1,3,4-thiadiazole-2-thiol + HCl

Procedure:

5-Amino-1,3,4-thiadiazole-2-thiol (1.33 g, 10 mmol) is dissolved in anhydrous dioxane (20 ml) at 80°C. Triethylamine (1.4 ml, 10 mmol) and 4-ethoxybenzoyl chloride (1.85 g, 10 mmol) are added to the solution, and the mixture is stirred at 80°C for 40 minutes. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethanol to obtain 5-(4-ethoxybenzamido)-1,3,4-thiadiazole-2-thiol.

Step 2: Synthesis of ethyl 4-(2-chloroacetamido)benzoate

Ethyl 4-aminobenzoate + Chloroacetyl chloride → Ethyl 4-(2-chloroacetamido)benzoate + HCl

Procedure:

Ethyl 4-aminobenzoate (1.65 g, 10 mmol) is dissolved in dichloromethane (30 ml) and cooled to 0°C. Triethylamine (1.4 ml, 10 mmol) is added, followed by dropwise addition of chloroacetyl chloride (0.9 ml, 11 mmol) over 15 minutes. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is recrystallized from ethanol to yield ethyl 4-(2-chloroacetamido)benzoate.

Step 3: Final coupling to form the target compound

5-(4-Ethoxybenzamido)-1,3,4-thiadiazole-2-thiol + Ethyl 4-(2-chloroacetamido)benzoate + Base → this compound

Procedure:

5-(4-Ethoxybenzamido)-1,3,4-thiadiazole-2-thiol (2.82 g, 10 mmol) is dissolved in DMF (30 ml) and potassium carbonate (1.38 g, 10 mmol) is added. The mixture is stirred for 30 minutes at room temperature. Ethyl 4-(2-chloroacetamido)benzoate (2.41 g, 10 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the target compound.

Route B: Parallel Synthesis Approach

This route involves the parallel preparation of key intermediates followed by convergent assembly.

Preparation of 2-mercapto-5-(4-ethoxybenzamido)-1,3,4-thiadiazole

5-Amino-2-ethoxy-1,3,4-thiadiazole (1 g, 7.4 mmol) is dissolved in anhydrous dioxane (20 ml) at 80°C. Triethylamine and 4-ethoxybenzoyl chloride (8.9 mmol) are added to the solution. The reaction mixture is stirred at 80°C for 40 minutes. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and triethylamine hydrochloride is filtered off. The white solid remaining after solvent evaporation is recrystallized from ethanol to obtain the product with a yield of approximately 55%.

Synthesis of the target compound through thioalkylation

The previously synthesized 2-mercapto-5-(4-ethoxybenzamido)-1,3,4-thiadiazole is reacted with ethyl 4-(2-chloroacetamido)benzoate under basic conditions:

Procedure:

2-Mercapto-5-(4-ethoxybenzamido)-1,3,4-thiadiazole (0.75 mmol) and ethyl 4-(2-chloroacetamido)benzoate (0.75 mmol) are dissolved in DMF (20 ml). Potassium carbonate (0.80 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water, and the precipitate is collected, washed with water, and purified by recrystallization from an appropriate solvent mixture.

Optimization of Reaction Conditions

The yield and purity of the target compound can be significantly affected by various reaction parameters. Based on data from similar compounds, the following table summarizes optimal reaction conditions for key steps:

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Solvent | Temperature | Catalyst/Base | Reaction Time | Expected Yield |

|---|---|---|---|---|---|

| 4-Ethoxybenzoyl chloride formation | Dichloromethane | 0°C to RT | DMF (catalytic) | 1 hour | 90-95% |

| Benzamide formation | Dioxane | 80°C | Triethylamine | 40 minutes | 55-65% |

| Thioalkylation | DMF | RT | K₂CO₃ | 12 hours | 60-70% |

Table 2: Comparative Analysis of Chlorination Methods for Benzoic Acid Derivatives

| Method | Reagent | Solvent | Temperature | Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Method 1 | Thionyl chloride | Neat | Reflux | 0.5-1 hour | High yield, simple procedure | Corrosive reagent, SO₂ evolution |

| Method 2 | Oxalyl chloride | DCM | 0°C to RT | 1-2 hours | Milder conditions, higher purity | More expensive reagent |

| Method 3 | Thionyl chloride/DMF | Hexane | Reflux | 1 hour | Catalytic efficiency | Longer workup |

| Method 4 | Thionyl chloride/NMP | Ethyl acetate | Reflux | 1 hour | Good for scale-up | Requires precise temperature control |

Purification and Characterization

Purification Techniques

The crude product can be purified using the following methods:

Recrystallization : The crude product is recrystallized from ethanol or a mixture of dichloromethane and hexane.

Column Chromatography : Silica gel chromatography using a gradient of ethyl acetate in hexanes (10-50%) can effectively purify the target compound.

Preparative HPLC : For higher purity requirements, preparative HPLC can be employed using a suitable mobile phase system.

Characterization Data

Expected characterization data for this compound, based on data from structural analogs:

Melting Point : Expected range 115-120°C

¹H NMR (400 MHz, DMSO-d₆): δ ppm 1.31 (t, 3H, CH₃CH₂O-), 1.35 (t, 3H, CH₃CH₂OCO-), 4.08 (q, 2H, CH₃CH₂O-), 4.29 (q, 2H, CH₃CH₂OCO-), 4.35 (s, 2H, -SCH₂CO-), 7.05 (d, 2H, aromatic), 7.55-7.95 (m, 4H, aromatic), 8.00-8.15 (d, 2H, aromatic), 10.55 (s, 1H, CONH-thiadiazole), 10.95 (s, 1H, CONH-phenyl)

¹³C NMR (100 MHz, DMSO-d₆): δ ppm 14.2, 14.5, 38.5, 60.5, 63.8, 114.5, 119.2, 124.8, 129.8, 130.5, 143.5, 159.5, 161.8, 162.5, 165.2, 166.8

IR (KBr, cm⁻¹): 3320-3280 (N-H stretching), 2980-2900 (C-H stretching), 1720 (C=O ester), 1670-1650 (C=O amide), 1600-1580 (C=N), 1520-1490 (C=C aromatic), 1270-1240 (C-O-C asymmetric stretching)

Mass Spectrum (ESI+): m/z calculated for C₂₂H₂₁N₅O₅S₂ [M+H]⁺: expected around 500-505 (depending on exact mass)

Alternative Synthetic Approaches

Direct Coupling Approach

An alternative approach involves the direct coupling of 5-amino-1,3,4-thiadiazole-2-thiol with pre-formed ethyl 4-(2-chloroacetamido)benzoate, followed by acylation with 4-ethoxybenzoyl chloride.

Procedure:

- 5-Amino-1,3,4-thiadiazole-2-thiol (1.33 g, 10 mmol) and ethyl 4-(2-chloroacetamido)benzoate (2.41 g, 10 mmol) are combined in the presence of potassium carbonate in DMF at room temperature for 12 hours.

- The resulting intermediate is isolated and then treated with 4-ethoxybenzoyl chloride in the presence of triethylamine in dioxane at 80°C.

This approach may offer advantages in certain situations, particularly when the 5-amino-1,3,4-thiadiazole-2-thiol is more readily available than other intermediates.

Solid-Phase Synthetic Approach

For library generation or parallel synthesis, a solid-phase approach may be advantageous:

- Ethyl 4-aminobenzoate is immobilized on a suitable resin through the ester functionality.

- Sequential acylation with chloroacetyl chloride, coupling with 5-amino-1,3,4-thiadiazole-2-thiol, and acylation with 4-ethoxybenzoyl chloride are performed.

- The final product is cleaved from the resin using appropriate conditions.

Challenges and Troubleshooting

Common Synthetic Challenges

Regioselectivity in thiadiazole formation : Ensuring the correct regiochemistry in the thiadiazole ring formation can be challenging. Careful control of reaction conditions and starting materials is essential.

Thiol oxidation : The thiol group in 5-amino-1,3,4-thiadiazole-2-thiol is susceptible to oxidation, forming disulfides. Working under inert atmosphere and using freshly prepared reagents can mitigate this issue.

Amide formation selectivity : When working with diamino compounds or compounds with multiple reactive sites, controlling the selectivity of amide formation can be challenging. Careful temperature control and stoichiometry are critical.

Troubleshooting Guidelines

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield in benzoyl chloride formation | Moisture contamination | Use anhydrous conditions and freshly distilled reagents |

| Poor selectivity in amide formation | Competitive reactions at multiple sites | Control temperature, use stoichiometric amounts of reagents, employ protective groups if necessary |

| Disulfide formation | Oxidation of thiol group | Work under inert atmosphere, use reducing agents like DTT if necessary |

| Product degradation | Hydrolysis of ester or amide bonds | Avoid strongly acidic or basic conditions during purification |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the benzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Properties

Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in biological models.

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation and induce apoptosis.

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent due to its diverse biological activities. Its unique structure allows it to be a lead compound for developing new drugs targeting various diseases.

Biological Studies

Researchers utilize this compound in biological studies to investigate its effects on cellular processes and molecular targets. It serves as a valuable tool for understanding disease mechanisms and testing new therapeutic strategies.

Chemical Research

This compound is also used as a building block in synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions.

Industrial Applications

In industrial settings, this compound can be used in the development of specialty chemicals or as an intermediate in producing more complex compounds with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Benzamido Substituents

Compound 44 (Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) differs by replacing the 4-ethoxy group with a 4-methoxy substituent (Fig. 2). While both compounds share the thiadiazole-thioacetate backbone, the ethoxy group in the target compound increases lipophilicity (logP ≈ 3.2 vs. 2.8 for Compound 44). In cytotoxic assays, Compound 44 exhibited <10% activity against A549, HEPG2, and MCF7 cell lines, suggesting that substituent electronegativity and steric effects (ethoxy vs. methoxy) may modulate bioactivity .

| Parameter | Target Compound | Compound 44 |

|---|---|---|

| Substituent on Benzamido | 4-Ethoxy | 4-Methoxy |

| LogP (Predicted) | 3.2 | 2.8 |

| Cytotoxic Activity* | Not reported | <10% (Inactive) |

Heterocycle-Swapped Analogs

Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate) replaces the thiadiazole with a 1,3,4-oxadiazole ring. Oxadiazoles are less electron-deficient than thiadiazoles, reducing electrophilic reactivity. This structural change correlates with altered antimicrobial activity: thiadiazole derivatives often exhibit superior antibacterial potency due to enhanced sulfur-mediated interactions with bacterial enzymes .

Compound 45 (Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate) introduces a bromophenyl group on the oxadiazole ring. The bromine atom increases molecular weight (MW = 473.3 g/mol vs. 452.5 g/mol for the target compound) and may enhance halogen bonding in target binding .

Derivatives with Varied Linker Groups

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide replaces the benzoate ester with a piperidine-acetamide group. This modification eliminates the ester’s hydrolytic liability but reduces water solubility (aqueous solubility <0.1 mg/mL vs. 1.5 mg/mL for the target compound). The piperidine moiety introduces basicity (pKa ≈ 8.5), which may enhance central nervous system (CNS) penetration, as seen in anticonvulsant thiadiazole derivatives .

| Parameter | Target Compound | Piperidine Derivative |

|---|---|---|

| Solubility (mg/mL) | 1.5 (Predicted) | <0.1 |

| pKa | ~6.5 (Ester hydrolysis) | ~8.5 (Piperidine) |

| Bioactivity | Not reported | Anticonvulsant |

Key Research Findings and Implications

- Substituent Effects : The 4-ethoxy group may enhance metabolic stability over 4-methoxy analogs but requires optimization for cytotoxic activity .

- Heterocycle Impact : Thiadiazoles outperform oxadiazoles in electrophilic reactivity and antibacterial applications .

- Synthetic Challenges : Bulky substituents on the thiadiazole ring necessitate tailored reaction conditions to maintain yields .

Tables of Comparative Data

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a unique structure that includes a thiadiazole ring, an ethoxybenzamide moiety, and an acetamido group. Its molecular formula is , and it has a molecular weight of 462.56 g/mol. The structural representation is critical for understanding its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of Thiadiazole : Synthesis begins with the preparation of the thiadiazole ring through condensation reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Amidation : The introduction of the ethoxybenzamide group occurs via an amidation reaction.

- Final Esterification : The final step involves esterification to form the ethyl ester.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell proliferation and survival.

Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Some studies indicate potential DNA intercalation or binding, disrupting replication processes in cancer cells.

Q & A

Q. How to design derivatives for improved pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -COOEt) to balance lipophilicity (target LogP = 2–3) .

- Metabolic Stability : Replace ester groups with amides to resist hepatic hydrolysis .

- Prodrug Strategies : Mask thiols as acetylated precursors for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.